![molecular formula C13H16N2O3 B5845557 N'-cyclohexylidene-3,5-dihydroxybenzohydrazide](/img/structure/B5845557.png)
N'-cyclohexylidene-3,5-dihydroxybenzohydrazide
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Overview
Description
N’-cyclohexylidene-3,5-dihydroxybenzohydrazide: is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is a derivative of benzoic acid and is characterized by the presence of a cyclohexylidene group attached to a dihydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylidene-3,5-dihydroxybenzohydrazide typically involves the condensation reaction between 3,5-dihydroxybenzoic acid hydrazide and cyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for N’-cyclohexylidene-3,5-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N’-cyclohexylidene-3,5-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
N’-cyclohexylidene-3,5-dihydroxybenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-3,5-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dihydroxybenzene moiety can participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2,4-dihydroxybenzoic acid hydrazide
- N’-cyclohexylidene-2,4-dihydroxybenzohydrazide
- N’-cyclohexylidene-3,5-dihydroxybenzohydrazide derivatives
Comparison: N’-cyclohexylidene-3,5-dihydroxybenzohydrazide is unique due to the presence of both cyclohexylidene and dihydroxybenzohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-3,5-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-9(7-12(17)8-11)13(18)15-14-10-4-2-1-3-5-10/h6-8,16-17H,1-5H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXGOMNIWQLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC(=C2)O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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